molecular formula C18H22N2O3 B7070182 N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide

N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide

Cat. No.: B7070182
M. Wt: 314.4 g/mol
InChI Key: MZNYHPLZQRRNMO-UHFFFAOYSA-N
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Description

N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide is a complex organic compound that features a pyrrolidine ring fused with an oxolane ring and a phenylcyclopropyl group

Properties

IUPAC Name

N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17-9-13(19-18(22)16-7-4-8-23-16)11-20(17)15-10-14(15)12-5-2-1-3-6-12/h1-3,5-6,13-16H,4,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNYHPLZQRRNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CC(=O)N(C2)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylcyclopropyl Group: This step often involves a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the Oxolane Ring: This can be accomplished through an intramolecular cyclization reaction, often using a diol precursor and an acid catalyst.

    Coupling of the Rings: The final step involves coupling the pyrrolidine and oxolane rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also studied for their biological activities.

    Cyclopropyl Derivatives: Compounds containing cyclopropyl groups, such as cyclopropylamines, are known for their unique chemical properties and biological activities.

Uniqueness

N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxolane-2-carboxamide is unique due to its combination of a pyrrolidine ring, an oxolane ring, and a phenylcyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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